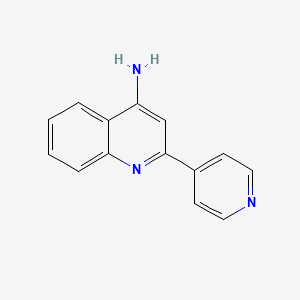
Hydroquinone, 2,5-bis(2-methyl-1-aziridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol is a synthetic organic compound with the molecular formula C12H16N2O2 It is characterized by the presence of two aziridine rings attached to a benzene ring substituted with hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzene-1,4-diol with 2-methylaziridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems may be implemented to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aziridine rings can be reduced to form amines.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can undergo ring-opening reactions with nucleophiles such as DNA, proteins, and other biomolecules. This reactivity is exploited in various applications, including cross-linking and drug design .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(prop-2-enyl)benzene-1,4-diol: Similar structure but with prop-2-enyl groups instead of aziridine rings.
2,5-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene-1,4-diol: Contains imidazole rings instead of aziridine rings.
Uniqueness
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol is unique due to the presence of aziridine rings, which impart high reactivity and potential for forming covalent bonds with nucleophiles. This makes it particularly useful in applications requiring cross-linking and covalent modification of biomolecules .
Properties
CAS No. |
21384-06-5 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2,5-bis(2-methylaziridin-1-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H16N2O2/c1-7-5-13(7)9-3-12(16)10(4-11(9)15)14-6-8(14)2/h3-4,7-8,15-16H,5-6H2,1-2H3 |
InChI Key |
BAFIFTYSBSVZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C2=CC(=C(C=C2O)N3CC3C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-methyl-4-oxo-4,6-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11886480.png)

![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)





![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)



